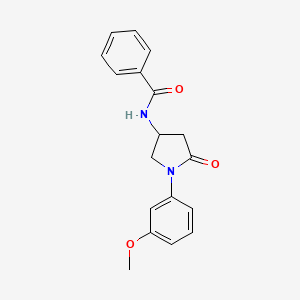

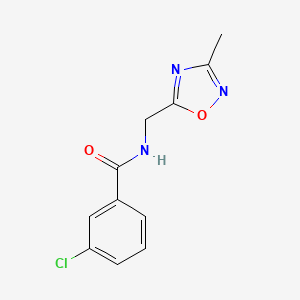

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The structure of benzamides generally consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of benzamides can be achieved through various methods. One common method involves the reaction of N-acylamides with other reagents . For instance, the reaction of N-acylamides with hydroxylamine under certain conditions can lead to the formation of 1,2,4-oxadiazole, N-acylbenzamide, and benzamide .Molecular Structure Analysis

The molecular structure of benzamides can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The molecular geometry can be determined using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, the Einhorn–Brunner reaction involves the reaction of N-acylamides with primary bi-nitrogen reagents, leading to the formation of an isomeric mixture of 1,2,4-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using various techniques. For instance, the HOMO–LUMO energy gap can be determined experimentally and theoretically . The chemical reactivity parameters can also be studied .Applications De Recherche Scientifique

Synthesis and Neuroleptic Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide and its derivatives have been extensively studied for their neuroleptic activity. Research conducted by Iwanami et al. (1981) focused on the synthesis of various benzamides and evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a strong correlation between structure and activity, identifying compounds with potential as potent drugs for the treatment of psychosis due to their neuroleptic properties and favorable side-effect profiles (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Enantioselective Synthesis

Another significant application of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide derivatives is in the enantioselective synthesis of complex organic compounds. Calvez, Chiaroni, and Langlois (1998) reported on the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing the versatility of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide derivatives in constructing chiral molecules with potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).

High-Yield Synthesis for Radiopharmaceuticals

Bobeldijk et al. (1990) demonstrated the high-yield synthesis of specific benzamide derivatives, highlighting their importance in the preparation of radiopharmaceuticals for imaging studies. Their work underlines the role of these compounds in developing diagnostic tools and their potential in medical research and treatment planning (Bobeldijk, Verhoeff, Vekemans, Buck, Van Doremalen, Van Hoof, & Janssen, 1990).

Histone Deacetylase Inhibition

Research by Zhou et al. (2008) introduced N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor. This compound showed promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as a therapeutic agent (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

Supramolecular Packing Motifs

Lightfoot et al. (1999) explored new supramolecular packing motifs using N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, revealing how these structures could serve as models for columnar liquid crystals. This study contributes to our understanding of material science and the design of novel materials with specific properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-9,11,14H,10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHNTLUFWSIESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)

![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)

![N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2674086.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)

![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)

![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)